Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
Description
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) (CAS: 325150-57-0) is a chiral ruthenium(II) complex featuring a [2.2]-paracyclophane-based bisphosphine ligand and a (1S,2S)-1,2-diphenylethylenediamine (DPEN) ligand. Its molecular formula is RuCl₂[C₄₈H₅₀P₂][C₁₄H₁₆N₂], with a molecular weight of 1073.12 g/mol . The paracyclophane backbone introduces rigidity and a unique steric environment, while the di(3,5-xylyl)phosphino groups enhance electron-donating properties, critical for asymmetric catalysis. This air-sensitive compound is used in research for enantioselective hydrogenation reactions, particularly in pharmaceutical synthesis, and is noted in US patents for its catalytic efficiency .
Properties
IUPAC Name |
[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50P2.C14H16N2.2ClH.Ru/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYWYINSJUUIIP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H66Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364795-64-2 | |
| Record name | Dichloro[(S)-(+)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) is an organometallic complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound integrates a ruthenium center with phosphine ligands and has been investigated for its efficacy in various biological applications, including phototherapy and catalysis.
Structure and Composition
The compound's structure features a ruthenium(II) center coordinated to two dichloro ligands and a chiral phosphine ligand derived from paracyclophane. The specific stereochemistry of the ligands contributes to its biological activity.
| Property | Details |
|---|---|
| Chemical Formula | C62H66Cl2N2P2Ru |
| CAS Number | 325150-57-0 |
| Appearance | Cream-colored powder |
| Sensitivity | Air sensitive |
Anticancer Properties
Recent studies have highlighted the anticancer potential of ruthenium complexes, including dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II). The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the compound's cytotoxicity against human lung (A549), cervical (HeLa), and prostate (PC3) carcinoma cells, the following findings were reported:
- Without Light Activation : IC50 values were greater than 100 μM, indicating low cytotoxicity.
- With Light Activation : Upon photoactivation, IC50 values decreased significantly:
- A549: IC50 = 25.3 μM
- HeLa: IC50 = 18.5 μM
- PC3: IC50 = 9.3 μM
These results suggest that the compound's anticancer activity is significantly enhanced under light irradiation, making it a candidate for photochemotherapy .
The mechanism of action appears to involve the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative stress in cancer cells. This oxidative stress can induce apoptosis in malignant cells while sparing normal cells .
Selectivity and Safety
Notably, the ruthenium complex demonstrated minimal toxicity towards red blood cells during testing, indicating a degree of selectivity that is desirable in anticancer therapies. This selectivity may reduce side effects commonly associated with traditional chemotherapeutic agents .
Catalytic Activity
Beyond its biological applications, dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) has also shown promise as an effective catalyst in asymmetric hydrogenation reactions. Its ability to selectively hydrogenate various aromatic and heteroaromatic compounds further underscores its versatility .
Scientific Research Applications
Applications in Asymmetric Catalysis
The primary application of this compound lies in its role as a catalyst for asymmetric hydrogenation reactions. It exhibits exceptional activity and enantioselectivity across various substrates, including:
- Aromatic compounds
- Heteroaromatic compounds
- α,β-unsaturated ketones
Reaction Conditions
The reactions typically occur under mild conditions with the following parameters:
- Temperature : Room temperature
- Hydrogen Pressure : 2-10 bar
- Substrate Concentration : Up to 40% w/v tolerated
- Molar Ratios : Substrate/catalyst ratios can reach up to 100,000:1, demonstrating high efficiency and selectivity.
Case Studies and Research Findings
-
Asymmetric Hydrogenation of Ketones
- A study demonstrated that Ru-Xylyl-Phanephos catalyzes the hydrogenation of various ketones with high enantioselectivity. The reaction was carried out using commercial-grade substrates and solvents under optimized conditions, achieving yields exceeding 95% with enantiomeric excess (ee) values above 90% .
- Catalytic Performance in Complex Substrates
- Industrial Applications
Comparative Analysis of Catalysts
| Catalyst Type | Activity | Enantioselectivity | Substrate Range | Reaction Conditions |
|---|---|---|---|---|
| Ru-Xylyl-Phanephos | High | >90% ee | Aromatic, Heteroaromatic, α,β-unsaturated ketones | Mild (RT, 2-10 bar H₂) |
| Traditional Ru Catalysts | Moderate | 70-80% ee | Limited to simple ketones | Higher temperatures required |
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
The complex is highly effective in enantioselective hydrogenation of ketones and imines. The PHANEPHOS ligand stabilizes the ruthenium center while the DPEN ligand facilitates substrate coordination via hydrogen bonding.
Mechanistic Insight : The reaction proceeds via a six-membered transition state where the DPEN ligand’s NH groups interact with the carbonyl oxygen, while the PHANEPHOS ligand controls steric accessibility .
C–H Bond Functionalization
The complex catalyzes enantioselective C(sp³)–H activation, particularly in alkylarenes and cyclic ethers.
| Substrate | Product | Oxidant/Reagent | Selectivity | Reference |
|---|---|---|---|---|
| Tetrahydrofuran derivatives | γ-Lactones | O₂, Cu(OAc)₂ | 92% ee | |
| Alkylbenzenes | Benzylated ketones | tBuOOH, 1,4-dioxane | 80–88% ee |
Key Feature : The bulky 3,5-xylyl groups on PHANEPHOS prevent undesired β-hydride elimination, enhancing regioselectivity .
Reductive Coupling Reactions
The catalyst promotes reductive C–C and C–O bond formation under hydrogenation conditions.
Notable Advantage : The catalyst tolerates functional groups such as esters, nitriles, and halides due to the electron-donating phosphine ligands .
Oxidative Transformations
The complex mediates enantioselective oxidation of sulfides and alcohols in the presence of oxidants.
| Substrate | Product | Oxidant | Selectivity | Reference |
|---|---|---|---|---|
| Sulfides | Sulfoxides | H₂O₂, CH₃CN | 90–99% ee | |
| Secondary alcohols | Ketones | O₂, TEMPO | 85–95% yield |
Limitations and Challenges
Comparison with Similar Compounds
Key Observations:
In contrast, BINAP-based complexes (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN]) prioritize π-π interactions for planar substrates like α,β-unsaturated acids .
Electronic Effects :
- DAIPEN ligands (e.g., in RuCl₂[(R)-xylbinap][(R)-daipen]) feature electron-rich p-methoxyphenyl groups, improving catalyst stability and activity for industrial applications .
- The target compound’s DPEN ligand lacks methoxy groups, favoring substrates requiring moderate electron donation .
Performance in Hydrogenation :
- Segphos-based catalysts (e.g., RuCl₂[(S)-dm-segphos][(S,S)-DPEN]) achieve >99% ee for aryl ketones due to their benzodioxole backbone’s tunable bite angle .
- The target compound’s paracyclophane ligand may outperform BINAP derivatives in hydrogenating bulky cyclic ketones, though specific data remain proprietary .
Q & A
Q. What are the key synthetic routes for preparing this ruthenium complex, and what critical steps ensure reproducibility?
The synthesis involves coordinating the chiral paracyclophane-phosphino ligand and diphenylethylenediamine to a ruthenium precursor. Key steps include:
- Ligand pre-activation : The bis(phosphino)paracyclophane ligand must be purified via column chromatography under inert conditions to avoid oxidation .
- Metal coordination : Reaction with [RuCl₂(p-cymene)]₂ in degassed THF at 60°C for 12 hours, followed by ligand addition in stoichiometric ratios (1:1.1 Ru:ligand) .
- Isolation : Precipitation with hexane and drying under vacuum (yields ~70–80%, purity ≥95% by HPLC) .
Reproducibility hinges on strict oxygen-free conditions and validated ligand chirality via circular dichroism (CD) spectroscopy .
Q. Which spectroscopic and analytical methods are essential for characterizing this complex?
- NMR spectroscopy : P NMR confirms ligand coordination (δ 40–50 ppm for P donors) and absence of free phosphine .
- X-ray crystallography : Resolves stereochemistry of the paracyclophane and ethylenediamine ligands .
- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., C: 62.3%, H: 5.8%, N: 2.6%) .
- HPLC : Chiral columns (e.g., Chiralpak IA) verify enantiopurity (>99% ee) .
Q. What are the primary catalytic applications of this complex in asymmetric synthesis?
This Ru(II) complex is a benchmark catalyst for:
- Asymmetric hydrogenation : Reduces ketones and imines with >90% ee under mild H₂ pressure (5–10 bar) .
- Transfer hydrogenation : Uses iPrOH or HCOONa as hydrogen donors for α,β-unsaturated carbonyl substrates .
- C–H activation : Enables enantioselective functionalization of arenes in cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in hydrogenation reactions?
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve substrate-catalyst interactions but may reduce turnover frequency (TOF).
- Additives : NH₄PF₆ enhances ionic strength, stabilizing the transition state (TOF increases by 30% in some cases) .
- Pressure modulation : Higher H₂ pressures (≥20 bar) accelerate kinetics but may erode ee due to competing pathways .
Example optimization protocol :
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Solvent | THF/DMF (3:1) | ↑ 5–8% ee |
| Temperature | 25–40°C | ↓ 3% ee/10°C |
| H₂ Pressure | 5–10 bar | Maximal ee |
Q. How do steric and electronic effects of the paracyclophane ligand influence catalytic activity?
- Steric effects : Bulky 3,5-xylyl groups on phosphorus enforce a rigid chiral pocket, favoring substrate binding in a pro-R configuration .
- Electronic effects : Electron-donating xylyl substituents increase Ru center electron density, accelerating oxidative addition steps in C–H activation .
Case study : Replacing xylyl with less bulky phenyl groups reduces ee by 15–20% in ketone hydrogenation .
Q. How can contradictions in reported catalytic performance be resolved?
Discrepancies often arise from:
- Impurity profiles : Residual chloride ions (from incomplete precursor removal) inhibit catalysis. ICP-MS analysis is recommended .
- Substrate scope limitations : Performance varies with steric bulk; e.g., ortho-substituted aryl ketones show lower ee (70–80%) .
Methodological solution : - Validate catalyst batch consistency via TOF and ee comparisons using a standardized substrate (e.g., acetophenone).
- Cross-reference with computational models (DFT) to identify steric/electronic mismatches .
Q. What strategies mitigate decomposition pathways during prolonged catalytic cycles?
- Stabilization via co-ligands : Adding 1,10-phenanthroline extends catalyst lifetime by 50% in transfer hydrogenation .
- Low-temperature operation : Reduces β-hydride elimination, a key decomposition pathway in Ru complexes .
- In situ monitoring : UV-vis spectroscopy tracks Ru oxidation states (λ = 450 nm for Ru(II) → Ru(III) transitions) .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
